molecular formula C9H5FN2O3 B6154908 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 1547299-34-2

5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6154908
CAS No.: 1547299-34-2
M. Wt: 208.1
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Description

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole core substituted with a 5-fluoropyridin-2-yl group at the 5-position and a carboxylic acid moiety at the 3-position. This compound belongs to a class of molecules where the oxazole ring serves as a scaffold for diverse functional groups, enabling tailored physicochemical and biological properties.

Properties

CAS No.

1547299-34-2

Molecular Formula

C9H5FN2O3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Preparation Methods

[3 + 2] Cycloaddition via Acylpyridinium Intermediates

A groundbreaking method reported by Xu and Li (2025) utilizes triflylpyridinium reagents (e.g., DMAP-Tf) to activate carboxylic acids for oxazole synthesis. For 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid, the protocol involves:

  • Activation : 5-Fluoropyridine-2-carboxylic acid reacts with DMAP-Tf in dichloromethane (DCM) to form an acylpyridinium intermediate.

  • Cyclization : Ethyl isocyanoacetate introduces the oxazole ring via nucleophilic attack, followed by intramolecular cyclization.

  • Hydrolysis : The ethyl ester is hydrolyzed under acidic conditions to yield the carboxylic acid derivative.

Key Parameters

ParameterValue/ConditionImpact on Yield
ActivatorDMAP-Tf (1.3 equiv)Maximizes intermediate stability
BaseDMAP (1.5 equiv)Enhances cyclization efficiency
Temperature40°CAccelerates reaction kinetics
Reaction Time30–60 minBalances conversion vs. side reactions

This method achieves yields exceeding 85% for analogous oxazole-carboxylic acids.

Functional Group Compatibility and Substrate Scope

Fluoropyridine Integration

The 5-fluoropyridin-2-yl group is introduced via two primary strategies:

  • Pre-functionalized precursors : 5-Fluoropyridine-2-carboxylic acid serves as the starting material, ensuring regioselective incorporation.

  • Post-synthetic modification : A halogenated oxazole intermediate undergoes Suzuki-Miyaura coupling with fluoropyridinyl boronic esters. However, this approach is less efficient due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Limitations
Direct cyclization85–92≥95Requires anhydrous conditions
Post-modification60–7290Multi-step, lower scalability

Mechanistic Insights and Optimization

Role of DMAP-Tf in Acylpyridinium Formation

The triflylpyridinium reagent (DMAP-Tf) activates the carboxylic acid via mixed anhydride formation , generating a highly electrophilic acylpyridinium species (Figure 1). This intermediate reacts with isocyanoacetates through a concerted [3 + 2] cycloaddition, forming the oxazole ring.

Optimization Findings

  • Base selection : DMAP outperforms DABCO and DBU due to its dual role as a base and nucleophilic catalyst.

  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize the intermediate without hydrolyzing the isocyanide.

Scalability and Industrial Applications

Gram-Scale Synthesis

The method’s scalability is demonstrated by producing 5-aminolevulinic acid (5-ALA) in 65% yield on a 10-gram scale. For 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid, analogous conditions enable:

  • DMAP recovery : Cold ether precipitation allows >90% recovery of the base, reducing costs.

  • Continuous flow adaptation : Microreactor systems minimize side reactions during cyclization.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the oxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid 5-Fluoropyridin-2-yl C₉H₅FN₂O₃ 208.15* Fluorine enhances acidity (predicted pKa ~3–4) and metabolic stability; polar due to pyridine -
5-(1H-Indol-3-yl)-1,2-oxazole-3-carboxylic acid 1H-Indol-3-yl C₁₂H₈N₂O₃ 236.21 Bulky aromatic substituent; lower solubility; potential π-π stacking interactions
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid 1,1-Difluoroethyl C₆H₅F₂NO₃ 193.11 Aliphatic fluorine; increased lipophilicity; moderate acidity
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid 2,4-Dichlorophenoxymethyl C₁₁H₇Cl₂NO₄ 288.08 High molecular weight; Cl substituents increase hydrophobicity; pKa ~3.31
5-(4-Hydroxyphenyl)-1,2-oxazole-3-carboxylic acid 4-Hydroxyphenyl C₁₀H₇NO₄ 205.17 Hydroxyl group improves water solubility; acidic (pKa ~3–4)
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid 3,4-Dimethylphenyl C₁₂H₁₁NO₃ 217.22 Methyl groups enhance lipophilicity; reduced polarity

* Calculated based on molecular formula.

Structural and Physicochemical Comparisons

  • Substituent Effects on Acidity: The carboxylic acid pKa is influenced by electron-withdrawing groups (EWGs). Fluorine in the target compound lowers the pKa compared to non-fluorinated analogs (e.g., 5-(4-hydroxyphenyl) derivative) .
  • Lipophilicity: Bulky substituents like indol-3-yl or dichlorophenoxymethyl increase logP, reducing aqueous solubility but improving membrane permeability . The fluoropyridinyl group balances moderate lipophilicity with polarity due to the pyridine ring.

Advantages Over Analogs

  • Versus 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid , the fluoropyridinyl group provides superior metabolic stability while retaining acidity .

Biological Activity

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a fluorinated pyridine and an isoxazole moiety, which contributes to its unique chemical reactivity and biological properties. The molecular formula is C8H6FNO3C_8H_6F_NO_3, with a molecular weight of approximately 208.146 g/mol. The compound exhibits specific physicochemical properties such as:

PropertyValue
LogD-2.209
LogP1.259
Rotatable Bonds2
Hydrogen Bond Acceptors6

Biological Activity Overview

Research indicates that 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid exhibits promising antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activities through non-covalent interactions.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it may possess significant antiproliferative activity:

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Human colorectal carcinoma (HCT-116)
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis via p53 activation
MEL-82.41Modulates apoptotic pathways
HCT-116Not specifiedInhibits topoisomerase I activity

In flow cytometry assays, the compound was shown to induce apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to bind to specific targets within cells:

  • Enzyme Inhibition : It has been reported to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription.
  • Apoptosis Induction : The activation of the p53 pathway suggests that it may promote programmed cell death in cancerous cells.

Case Studies

Several studies have explored the efficacy of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of derivatives based on the oxazole core and tested their cytotoxicity against various cancer cell lines.
    • Results indicated that certain derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed strong hydrophobic interactions between the compound and target proteins, suggesting a favorable binding affinity that may enhance its therapeutic efficacy .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid with high purity?

Answer:
The synthesis typically involves cyclization of precursor molecules to form the oxazole ring, followed by carboxylation at the 3-position. Key steps include:

  • Cyclization : Use a fluoropyridine-substituted precursor (e.g., 5-fluoropyridin-2-yl acetonitrile) with hydroxylamine under controlled pH (pH 7–8) to form the oxazole core .
  • Carboxylation : Introduce the carboxylic acid group via a palladium-catalyzed carbonylation reaction using CO gas or a CO surrogate (e.g., Mo(CO)₆) in a DMF/water mixture .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluoropyridine coupling patterns, oxazole ring protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C9_9H5_5FN2_2O3_3) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and UV detection at 254 nm .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) if single crystals are obtainable .

Basic: What in vitro biological assays are suitable for preliminary evaluation of bioactivity?

Answer:

  • Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess proliferation inhibition. Include dose-response curves (IC50_{50} values) .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorescence-based assays. Compare activity to known inhibitors (e.g., Celecoxib) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target interactions?

Answer:

  • Substituent Variation : Synthesize derivatives with modifications at the fluoropyridine (e.g., Cl, CF3_3 substituents) or oxazole (e.g., methyl, hydroxymethyl groups) positions .
  • Biological Profiling : Compare IC50_{50} values across assays to identify key functional groups. For example, fluorinated analogs often enhance metabolic stability .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., P2X3 receptors). Prioritize derivatives with improved binding scores .

Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in mouse serum) and bioavailability (oral vs. IV administration) to identify metabolic liabilities .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed oxazole ring) that may explain reduced in vivo efficacy .
  • Target Engagement Studies : Employ fluorescent probes (e.g., FRET-based assays) to verify compound-target interaction in live cells .

Advanced: What computational methods are effective for predicting off-target interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers or protein binding pockets (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
  • Machine Learning Models : Train classifiers on ChEMBL data to predict toxicity or off-target binding (e.g., using Random Forest or SVM algorithms) .

Advanced: How to address low solubility in aqueous buffers during formulation?

Answer:

  • Salt Formation : React with sodium bicarbonate or lysine to generate water-soluble salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
  • Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin complexes for in vitro assays .

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